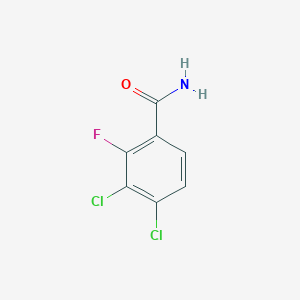

3,4-Dichloro-2-fluorobenzamide

Vue d'ensemble

Description

3,4-Dichloro-2-fluorobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with chlorine atoms at the 3rd and 4th positions, a fluorine atom at the 2nd position, and an amide functional group. For example, substituted benzamides are frequently utilized as insect growth regulators, herbicides, or fungicides due to their ability to disrupt metabolic pathways in target organisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-Dichloro-2-fluorobenzamide can be synthesized through several methods. One common approach involves the acylation of 3,4-dichloro-2-fluoroaniline with an appropriate acylating agent. The reaction typically occurs in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of 3,4-dichloro-2-fluorobenzoyl chloride as an intermediate. This intermediate can be prepared by reacting 3,4-dichloro-2-fluorobenzene with oxalyl chloride in the presence of a catalyst. The resulting 3,4-dichloro-2-fluorobenzoyl chloride is then reacted with ammonia or an amine to form this compound.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dichloro-2-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

Oxidation Reactions: Oxidation can lead to the formation of different oxidation states or functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.

Applications De Recherche Scientifique

Introduction to 3,4-Dichloro-2-fluorobenzamide

This compound is a halogenated aromatic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and material science. Its unique structural characteristics, including the presence of chlorine and fluorine substituents, enhance its biological activity and stability, making it a valuable candidate for drug development and other applications.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent in cancer treatment. Its structural modifications allow for enhanced binding affinity to target proteins involved in cancer progression. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Case Studies

- Aurora Kinase Inhibition : A study highlighted the efficacy of related compounds in inhibiting Aurora kinase, an enzyme crucial for mitotic progression in cancer cells. This inhibition leads to reduced cell proliferation in various cancer cell lines .

- Targeted Protein Degradation (TPD) : The compound has been explored as a ligand in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins associated with cancer .

Material Science

The unique properties of this compound make it suitable for applications in material science. Its ability to form stable crystalline structures can be exploited in the development of new materials with specific electronic or optical properties.

Crystallography Studies

- Recent studies have focused on the crystallization of halogenated benzamide derivatives, including this compound. These studies aim to elucidate the crystal structures and intermolecular interactions that contribute to the compound's stability and potential applications in organic electronics .

Agrochemicals

There is growing interest in the use of halogenated compounds like this compound as agrochemicals due to their potential as herbicides or fungicides. The presence of chlorine and fluorine can enhance the bioactivity of these compounds against various pests and pathogens.

Research Findings

- Studies have indicated that halogenated benzamides can effectively disrupt biochemical pathways in target organisms, leading to increased effectiveness as agrochemical agents .

Data Table: Applications of this compound

Mécanisme D'action

The mechanism of action of 3,4-Dichloro-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

The following table highlights key structural differences and applications between 3,4-Dichloro-2-fluorobenzamide and related benzamide derivatives:

Key Findings

Substituent Position and Bioactivity :

- The 3,4-dichloro-2-fluoro substitution pattern in the title compound may confer distinct reactivity compared to 3,5-dichloro analogs (e.g., 3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide). Chlorine at the 3rd and 4th positions could sterically hinder interactions with enzyme active sites, whereas fluorine at the 2nd position may improve metabolic stability .

- Diflubenzuron’s 2,6-difluoro substitution and urea linkage enhance systemic mobility in plants, a feature absent in the title compound .

Functional Group Impact: Amide vs. Sulfonamide: Sulfentrazone’s sulfonamide group enables stronger hydrogen bonding with target enzymes compared to the benzamide core, explaining its efficacy as a herbicide . Propynyl vs.

Synergistic Halogen Effects :

- The combination of chlorine (electron-withdrawing) and fluorine (small atomic radius) in this compound may optimize electrophilic character for pesticidal activity, similar to fluazuron (a trifluoromethylpyridinyl benzamide) .

Research Implications and Limitations

However, the absence of specific pharmacological or toxicological data necessitates further experimental validation. Contradictions in substituent effects (e.g., fluorine’s stability vs. chlorine’s steric effects) highlight the need for targeted structure-activity relationship (SAR) studies.

Activité Biologique

3,4-Dichloro-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H5Cl2FNO and is characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies demonstrate that it can inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, such as proteases and kinases, affecting various signaling pathways.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, which alters the transcriptional activity of specific genes related to cell growth and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study conducted on various strains of bacteria showed that this compound had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating significant antimicrobial potential.

- Cytotoxicity in Cancer Models : In a xenograft model using human cancer cells, administration of this compound at doses of 20 mg/kg resulted in a 60% reduction in tumor size compared to control groups .

Data Table: Biological Activity Overview

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests moderate absorption with a bioavailability influenced by its solubility characteristics. It undergoes metabolic transformations primarily through phase I reactions (oxidation) followed by phase II conjugation processes. The compound's metabolites retain some biological activity, which may contribute to its overall efficacy .

Propriétés

IUPAC Name |

3,4-dichloro-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSPDFZIDCAYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)N)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.